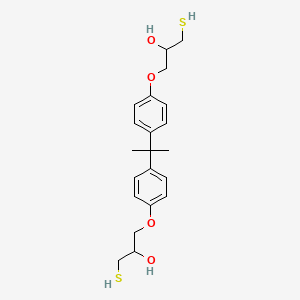
1,1'-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) is a chemical compound with the molecular formula C21H28O4S2 and a molecular weight of 408.57 g/mol . It is known for its unique structure, which includes two phenyleneoxy groups linked by an isopropylidene bridge and two mercaptopropan-2-ol groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) typically involves the reaction of bisphenol A with epichlorohydrin to form a diglycidyl ether intermediate. This intermediate is then reacted with thioglycolic acid to introduce the mercapto groups . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The phenyleneoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed.
Major Products
Oxidation: Disulfides are formed.
Reduction: Thiols are produced.
Substitution: Various substituted phenyleneoxy derivatives are obtained.
Scientific Research Applications
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) has several applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry.
Biology: Employed in the study of enzyme inhibition due to its ability to interact with thiol groups.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance resins and adhesives.
Mechanism of Action
The mechanism of action of 1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) involves its interaction with thiol groups in proteins and enzymes. The mercapto groups can form covalent bonds with cysteine residues, leading to enzyme inhibition or modification of protein function . This interaction can affect various molecular pathways, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Methylethylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol)
- 1,1’-(Propane-2,2-diylbis(4,1-phenyleneoxy))bis(3-sulfanylpropan-2-ol)
- 2-Propanol, 1,1’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[3-mercapto- (9CI)
Uniqueness
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) is unique due to its specific isopropylidene bridge and the presence of two mercaptopropan-2-ol groups. This structure provides distinct reactivity and interaction capabilities, making it valuable in specialized applications .
Properties
CAS No. |
29953-09-1 |
|---|---|
Molecular Formula |
C21H28O4S2 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
1-[4-[2-[4-(2-hydroxy-3-sulfanylpropoxy)phenyl]propan-2-yl]phenoxy]-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C21H28O4S2/c1-21(2,15-3-7-19(8-4-15)24-11-17(22)13-26)16-5-9-20(10-6-16)25-12-18(23)14-27/h3-10,17-18,22-23,26-27H,11-14H2,1-2H3 |
InChI Key |
OLPTYESEXWLOCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC(CS)O)C2=CC=C(C=C2)OCC(CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















